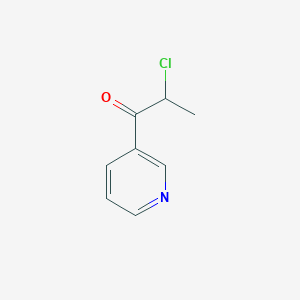
1-Propanone, 2-chloro-1-(3-pyridinyl)-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-1-(3-pyridinyl)-1-propanone is an organic compound with the molecular formula C8H8ClNO It is a chlorinated derivative of 1-(3-pyridinyl)-1-propanone, featuring a pyridine ring substituted with a chloro group and a propanone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(3-pyridinyl)-1-propanone typically involves the chlorination of 1-(3-pyridinyl)-1-propanone. One common method is the reaction of 1-(3-pyridinyl)-1-propanone with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:
[ \text{C}_8\text{H}_9\text{NO} + \text{SOCl}_2 \rightarrow \text{C}_8\text{H}_8\text{ClNO} + \text{SO}_2 + \text{HCl} ]
This method is efficient and provides a high yield of the desired product.
Industrial Production Methods
In an industrial setting, the production of 2-Chloro-1-(3-pyridinyl)-1-propanone can be scaled up using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, leading to improved yields and purity of the final product. The use of automated systems also enhances safety and reduces the risk of exposure to hazardous chemicals.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-1-(3-pyridinyl)-1-propanone undergoes various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Nucleophilic substitution: Typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN) at elevated temperatures.
Reduction: Conducted in anhydrous solvents such as tetrahydrofuran (THF) or diethyl ether under inert atmosphere.
Oxidation: Performed in aqueous or mixed solvent systems under acidic or basic conditions.
Major Products Formed
Nucleophilic substitution: Formation of substituted derivatives depending on the nucleophile used.
Reduction: Formation of 2-chloro-1-(3-pyridinyl)-1-propanol.
Oxidation: Formation of 2-chloro-1-(3-pyridinyl)-1-propanoic acid or other oxidized products.
Aplicaciones Científicas De Investigación
2-Chloro-1-(3-pyridinyl)-1-propanone has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.
Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Industrial Applications: Employed in the production of agrochemicals and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-Chloro-1-(3-pyridinyl)-1-propanone depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to modulate their activity. The chloro group and the pyridine ring play crucial roles in its binding affinity and specificity towards these targets. The exact pathways involved can vary depending on the biological system and the specific target.
Comparación Con Compuestos Similares
Similar Compounds
1-(3-Pyridinyl)-1-propanone: Lacks the chloro group, making it less reactive in nucleophilic substitution reactions.
2-Chloro-1-(2-pyridinyl)-1-propanone: Similar structure but with the chloro group on a different position of the pyridine ring, leading to different reactivity and biological activity.
2-Chloro-1-(4-pyridinyl)-1-propanone: Another isomer with the chloro group on the 4-position of the pyridine ring.
Uniqueness
2-Chloro-1-(3-pyridinyl)-1-propanone is unique due to the specific positioning of the chloro group on the 3-position of the pyridine ring. This positioning influences its reactivity and interactions with biological targets, making it a valuable compound for specific applications in medicinal chemistry and organic synthesis.
Propiedades
Número CAS |
106430-50-6 |
|---|---|
Fórmula molecular |
C8H8ClNO |
Peso molecular |
169.61 g/mol |
Nombre IUPAC |
2-chloro-1-pyridin-3-ylpropan-1-one |
InChI |
InChI=1S/C8H8ClNO/c1-6(9)8(11)7-3-2-4-10-5-7/h2-6H,1H3 |
Clave InChI |
FYCWIBLLNBAKIQ-UHFFFAOYSA-N |
SMILES |
CC(C(=O)C1=CN=CC=C1)Cl |
SMILES canónico |
CC(C(=O)C1=CN=CC=C1)Cl |
Sinónimos |
1-Propanone, 2-chloro-1-(3-pyridinyl)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















